
ZINC;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“ZINC;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide” is a type of porphyrin complex with zinc. Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH−). Zinc porphyrins, in particular, have been used in various applications due to their unique chemical and physical properties .
Molecular Structure Analysis
The molecular structure of porphyrin complexes is characterized by a large ring composed of four modified pyrrole subunits. The zinc ion in zinc porphyrins is coordinated to the nitrogen atoms of the porphyrin ring . In some cases, the zinc ion can also interact with other atoms or groups attached to the porphyrin ring .Physical And Chemical Properties Analysis
Porphyrin complexes exhibit unique physical and chemical properties. For instance, they often show strong absorption in the UV-visible region . The exact physical and chemical properties of “ZINC;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide” are not specified in the retrieved papers.Mechanism of Action
The mechanism of action of porphyrin complexes often involves their interaction with other molecules. For example, cationic porphyrins have been reported to interact strongly with guanine quadruplex (G-quadruplex) DNA . This interaction has been exploited in the development of novel probes for the analysis of G-quadruplex/porphyrin interaction .
Future Directions
Porphyrin complexes, including zinc porphyrins, have been explored for various applications, such as the development of new materials , probes for molecular analysis , and catalysts for chemical reactions . The future research directions for “ZINC;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide” could involve further exploration of these and other potential applications.
properties
IUPAC Name |
zinc;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H36N4.Zn/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVGNIUJWXEAQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H36N4Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ZINC;5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

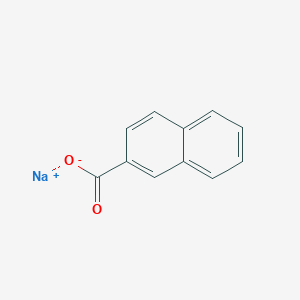
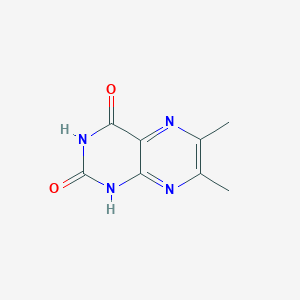
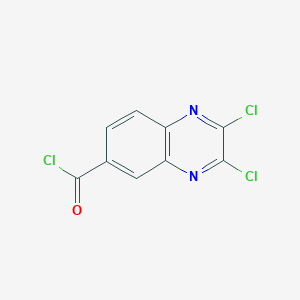

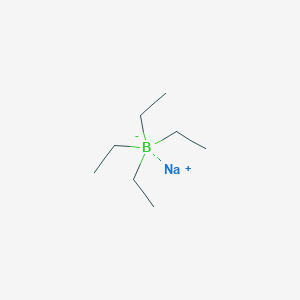
![2-[Bis(2-chloroethyl)amino]-5-chlorocyclohexa-2,5-diene-1,4-dione](/img/structure/B96123.png)
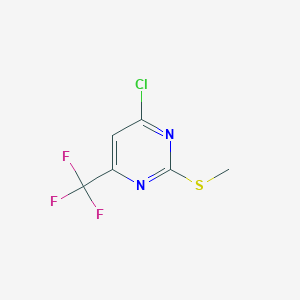



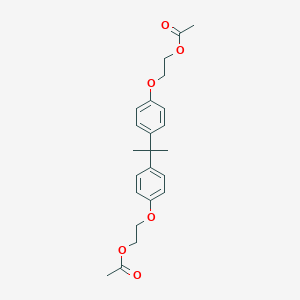
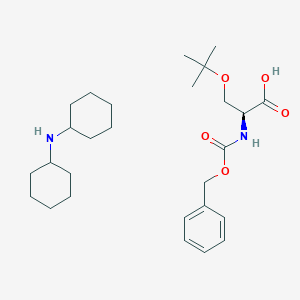
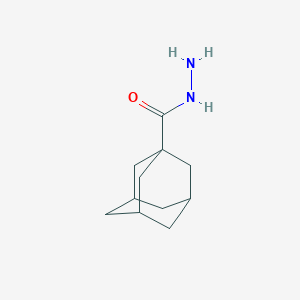
![Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B96141.png)